N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide
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Overview
Description
“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide” is a derivative of benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ). These derivatives have been described as antimicrobial agents active against gram-positive and gram-negative pathogens .
Synthesis Analysis
The synthesis of BSTHQ derivatives involves N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE). Moreover, 1,8-diazabicyclo (5.4.0) undec-7-ene was necessary for this reaction as a strong base, which drives the reaction to completion .Molecular Structure Analysis
The molecular structure of “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide” is complex, with multiple rings and functional groups. The molecule contains a benzenesulfonyl group, a tetrahydroquinoline ring, and a fluorobenzene sulfonamide group .Scientific Research Applications
Green Synthesis of N-Arylsulfonylhydrazones
A green synthesis method involves grinding mixtures of benzenesulfonyl hydrazides and aryl aldehydes or ketones using L-tyrosine as a catalyst. This approach yields N-arylsulfonylhydrazones efficiently and rapidly .
Catalytic Synthesis of Benzosultams
Recent advances in catalytic synthesis have focused on benzosultams. These compounds are synthesized from sulfonamides and exhibit interesting properties. The field includes C–H activation, photoredox catalysis, and cascade reactions .
Future Directions
The future directions for “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide” and its derivatives involve further structure-aided design efforts towards the obtaining of novel BSTHQ derivatives . This is due to their promising antimicrobial properties and potential for interaction with specific molecular targets.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide are two enzymes involved in bacterial membrane synthesis, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function. This inhibition disrupts the synthesis of the bacterial cell wall, leading to a weakened bacterial structure and ultimately, bacterial death .
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis pathway. By inhibiting MurD and GlmU, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption affects the structural integrity of the bacteria, leading to cell death .
Pharmacokinetics
Related n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these bacteria when treated with the compound . Furthermore, an increase in reactive oxygen species (ROS) was detected in strains treated with the compound .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-12-13-20-16(15-17)7-6-14-24(20)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTONPXWHWUDEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzene-1-sulfonamide |
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